molecular formula C9H6FNO B1357619 8-Fluoroquinolin-2(1H)-one CAS No. 71738-83-5

8-Fluoroquinolin-2(1H)-one

Cat. No. B1357619
CAS RN: 71738-83-5
M. Wt: 163.15 g/mol
InChI Key: OGPLOEMLZOLURH-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-2(1H)-one, also known as 8-fluoro-2-quinolinone, is a synthetic organic compound . It has a molecular weight of 163.15 .


Synthesis Analysis

The synthesis of 8-Fluoroquinolin-2(1H)-one involves several steps. Starting from 2-chloro-8-fluoroquinoline, a solution of 2-fluoroaniline is treated with 3-ethoxyacryloyl chloride. After partitioning between ether and water, the resultant cream precipitate is collected and dried to give 2-hydroxy-8-fluoroquinoline. This is then converted to 2-chloro-8-fluoroquinoline . In another method, 8-Fluoroquinolin-2(1H)-one is heated with phosphoryl trichloride .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinolin-2(1H)-one is represented by the linear formula C9H6FNO . The InChI code for this compound is 1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) .


Physical And Chemical Properties Analysis

8-Fluoroquinolin-2(1H)-one is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Phototoxicity Reduction

  • 8-Fluoroquinoline derivatives have been studied for their reduced phototoxicity. For instance, a derivative with a methoxy group at the 8 position showed significantly lower phototoxicity compared to analogs without this substitution, suggesting its potential use in reducing adverse reactions under UV light exposure (Marutani et al., 1993).

NMR Spectroscopy Studies

  • Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study 8-Hydroxyquinoline and its derivatives. These studies provide insights into the chemical shifts and interactions at the molecular level, which are crucial for understanding its chemical properties (Kidrič et al., 1981).

Excited-State Processes

  • The excited-state processes of 8-Hydroxyquinoline have been explored, revealing its photoinduced tautomerization and solvation effects. Such studies are important for applications in photophysics and photochemistry (Bardez et al., 1997).

Fluorescence in Metal Complexes

  • Research has shown that while 8-Hydroxyquinoline itself is a weak fluorophore, its metal complexes exhibit strong fluorescence. This property is particularly useful in the development of sensors and organic light-emitting diodes (Park et al., 2016).

Alzheimer's Disease Research

  • 8-Hydroxyquinoline derivatives have been proposed for Alzheimer's disease treatment. They act as metal chaperones, interacting with amyloid-β peptide and monoamine neurotransmitters, suggesting a potential therapeutic application (Kenche et al., 2013).

Corrosion Monitoring

  • 8-Hydroxyquinoline has been used as a fluorescent indicator for corrosion detection. Its ability to chelate with Fe2+/Fe3+ ions makes it a valuable tool in monitoring metal corrosion under coatings (Roshan et al., 2018).

Hg2+ Selective Sensing

  • New derivatives of 8-Hydroxyquinoline have been developed for selective sensing of Hg2+ ions, demonstrating their potential in environmental monitoring and chemical sensing applications (Moon et al., 2004).

Ligand Development for Sensing Applications

  • 8-Hydroxyquinoline-based ligands have been designed for use in fluorescence-based sensor arrays, enhancing the ability to detect and distinguish between various cations (Palacios et al., 2007).

Complexation with Copper(II) Ions

  • The complexation of Copper(II) ions with substituted 8-Hydroxyquinolines has been extensively studied, providing insights into their potential use in analytical and pharmaceutical applications (Summers et al., 2020).

Safety and Hazards

8-Fluoroquinolin-2(1H)-one is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLOEMLZOLURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601124
Record name 8-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71738-83-5
Record name 8-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-Fluorophenyl)cinnamamide (10.5 g, 44 mmol) was dissolved in chlorobenzene (60 mL) and aluminum trichloride (29 g, 218 mmol, 5 eq) was added. The reaction was heated to 125 C for 3 h and then cooled to rt over 45 minutes. The reaction was poured onto 300 g of ice with stirring, producing a tan solid. The solid was filtered and washed with 100 mL of water and 3×100 mL of hexanes and dried under high vacuum. The solid was extracted with 1 L of DCM and filtered to remove insoluble byproducts. The solvent was removed in vacuo to afford 8-fluoroquinolin-2(1H)-one. 1H NMR (400 MHz, CDCl3) δ ppm 10.95 (br s, 1H), 7.77 (dd, J=9.8, 1.6 Hz), 7.35 (d, J=7.8 Hz, 1H), 7.27 (ddd, J=10.2, 7.8, 1.2 Hz, 1H), 7.14 (td, J=8.0, 5.1 Hz, 1H), 6.76 (d, J=9.4 Hz, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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